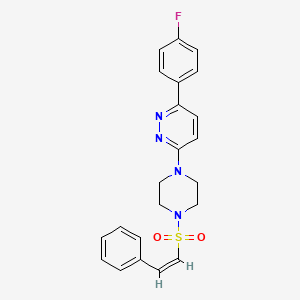

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the piperazine ring, and the phenyl ring. The “Z” in the name suggests the presence of a double bond with specific stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring, the piperazine ring, and the phenyl ring. The fluorine atom on the phenyl ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the specific arrangement of the rings could influence properties like solubility, melting point, and stability .Scientific Research Applications

- Cocaine Abuse Therapeutic Agent : (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine has been investigated as a potential therapeutic agent for cocaine abuse. Its structural features suggest interactions with neurotransmitter systems involved in addiction pathways .

- Enantioselective Synthesis : Researchers have developed an enantioselective synthesis of the compound, which is crucial for drug development. The (S)-(+)-enantiomer has shown promise in preclinical studies .

- Serotonin Receptor Ligand : The piperazinylpyridazine scaffold may interact with serotonin receptors, making it relevant for neuropharmacological studies. Investigating its binding affinity and selectivity can provide insights into receptor modulation .

- Fluorescent Probes : The styrylsulfonyl group could serve as a fluorescent probe for cellular imaging. Researchers might explore its use in visualizing specific cellular components or processes .

- π-Conjugated Systems : The phenylethenyl group contributes to the compound’s π-conjugated system. This property could be harnessed for organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

- Crystal Packing Studies : Investigating the crystal structure of (Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine provides insights into its packing arrangement. Supramolecular interactions within the crystal lattice can impact its properties .

- High-Throughput Screening : Researchers can use this compound in high-throughput assays to identify potential biological targets. Its unique structure may interact with specific proteins or enzymes .

Medicinal Chemistry and Drug Development

Neuropharmacology and Receptor Modulation

Chemical Biology and Molecular Imaging

Materials Science and Organic Electronics

Supramolecular Chemistry and Crystal Engineering

Biological Assays and Target Identification

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-20-8-6-19(7-9-20)21-10-11-22(25-24-21)26-13-15-27(16-14-26)30(28,29)17-12-18-4-2-1-3-5-18/h1-12,17H,13-16H2/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINVJXXHZUDAPR-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-fluorophenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)

![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)